molecular formula C12H16F3N B13437171 N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine CAS No. 1683-15-4

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B13437171
CAS No.: 1683-15-4
M. Wt: 231.26 g/mol
InChI Key: SLPDBQVXYMBABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine is a chemical compound with the molecular formula C12H16F3N and a molecular weight of 231.26 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl-propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine and a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine . Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4 to yield secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is known to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced activation of serotonin receptors, which can modulate various physiological processes, including mood, appetite, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

1683-15-4

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3

InChI Key

SLPDBQVXYMBABY-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.